2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is commonly used in various industrial applications, including textile dyeing and as a pH indicator.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-amino-1-naphthol in the presence of sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 5-methylbenzenesulphonic acid under alkaline conditions to yield the final azo dye.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The sulfonic acid group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and a suitable electrophile.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in textile dyeing and as a colorant in various products.
Mechanism of Action
The mechanism of action of 2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid primarily involves its ability to undergo reversible changes in structure under different pH conditions, making it an effective pH indicator. The azo group (-N=N-) plays a crucial role in this process, as it can accept or donate electrons, leading to color changes.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Hydroxy-1-naphthyl)azo)naphthalenesulphonic acid
- 4-((2-Hydroxy-1-naphthyl)azo)benzenesulphonic acid
Uniqueness
2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid is unique due to the presence of the methyl group on the benzene ring, which can influence its solubility and reactivity compared to other similar azo compounds. This structural difference can lead to variations in its application and effectiveness in different industrial and research settings.
Properties
CAS No. |
37498-62-7 |
---|---|
Molecular Formula |
C17H14N2O4S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H14N2O4S/c1-11-6-8-14(16(10-11)24(21,22)23)18-19-17-13-5-3-2-4-12(13)7-9-15(17)20/h2-10,20H,1H3,(H,21,22,23) |
InChI Key |
XAWKEKKJKHHMHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.